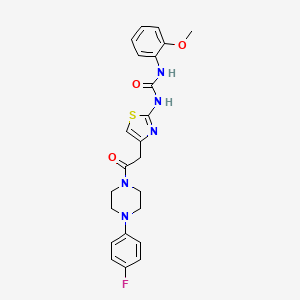

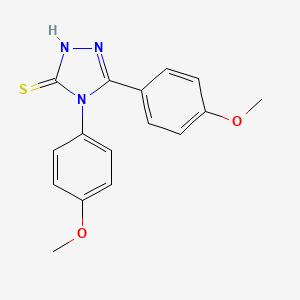

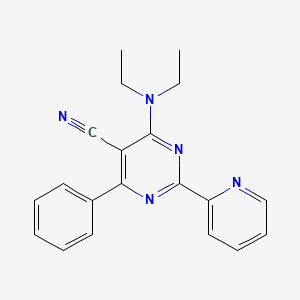

![molecular formula C13H13ClN2O B2835873 (4S)-7-Chloro-4,6-dimethyl-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one CAS No. 2227895-16-9](/img/structure/B2835873.png)

(4S)-7-Chloro-4,6-dimethyl-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .

Synthesis Analysis

Indole synthesis has been a central theme in organic synthesis over the last century, in keeping with their importance . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .Molecular Structure Analysis

The indole ring system represents one of the most abundant and important heterocycles in nature . Found in a hugely diverse array of biologically significant natural compounds, from simple derivatives such as the neurotransmitter serotonin to complex alkaloids .Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .Physical And Chemical Properties Analysis

Indoles, both naturally occurring and synthetic, exhibit wide-ranging biological activity . Unusual and complex molecular architectures occur among their natural derivatives .Scientific Research Applications

Anticancer Properties

Indole derivatives have garnered attention for their potential as anticancer agents. EN300-262607 may inhibit cancer cell growth by interfering with cellular processes or signaling pathways. Researchers are investigating its efficacy against specific cancer types, such as breast, lung, or colon cancer. Further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential .

Antimicrobial Activity

Indoles exhibit antimicrobial properties, making them valuable in combating bacterial, fungal, and viral infections. EN300-262607 could be explored as a novel antimicrobial agent. Researchers may investigate its effects on pathogenic microorganisms, including drug-resistant strains, to develop new treatments .

Neuroprotective Effects

Indole derivatives have shown promise in protecting neurons and preventing neurodegenerative diseases. EN300-262607 might modulate neurotransmitter systems, reduce oxidative stress, or enhance neuronal survival. Research in this area could lead to potential therapies for conditions like Alzheimer’s or Parkinson’s disease .

Anti-inflammatory Potential

Indoles possess anti-inflammatory properties, which could benefit various inflammatory disorders. EN300-262607 might inhibit pro-inflammatory cytokines or enzymes, providing relief from conditions like rheumatoid arthritis or inflammatory bowel disease. Investigating its effects in preclinical models is essential .

GPCR Modulation

G protein-coupled receptors (GPCRs) play crucial roles in cellular signaling. Some indole derivatives, including EN300-262607, interact with specific GPCRs. Researchers could explore its binding affinity, selectivity, and downstream effects on cellular responses. This knowledge could lead to targeted drug development .

Synthetic Methodology

Given the importance of indoles, novel synthetic routes are continually sought. Researchers may investigate efficient methods to synthesize EN300-262607, exploring diverse reaction conditions, catalysts, and starting materials. A one-pot, three-component Fischer indolization–indole N-alkylation sequence has been reported for trisubstituted indoles, which could inspire similar approaches for EN300-262607 synthesis .

Safety And Hazards

Indole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with classifications including flammable liquids (Category 3), corrosive to metals (Category 1), acute toxicity, oral (Category 4), skin irritation (Category 2), serious eye damage (Category 1), specific target organ toxicity - single exposure (Category 3), respiratory system, central nervous system .

Future Directions

The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . There is still room for improvement in the field of indole synthesis . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .

properties

IUPAC Name |

(4S)-7-chloro-4,6-dimethyl-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c1-7-6-15-13(17)11-5-9-3-4-10(14)8(2)12(9)16(7)11/h3-5,7H,6H2,1-2H3,(H,15,17)/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTQDIAESXBUJC-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)C2=CC3=C(N12)C(=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC(=O)C2=CC3=C(N12)C(=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-7-Chloro-4,6-dimethyl-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

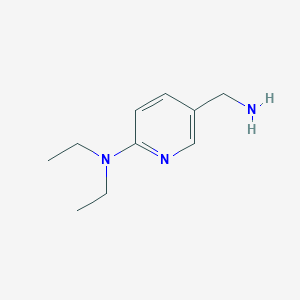

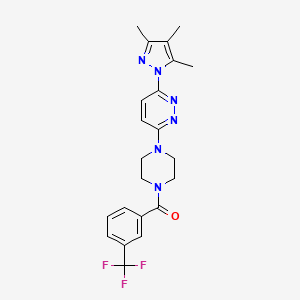

![2-Amino-4,4a,5,6,7,8,8a,9-octahydro-naphtho[2,3-d]thiazole](/img/structure/B2835796.png)

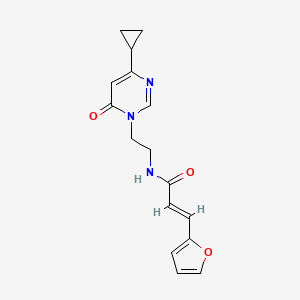

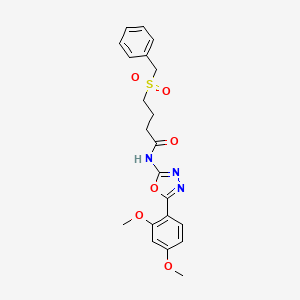

![2-Chloro-1-[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B2835797.png)

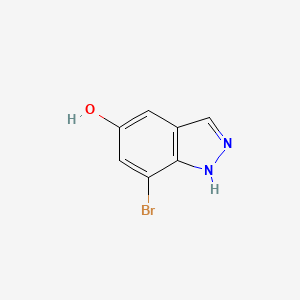

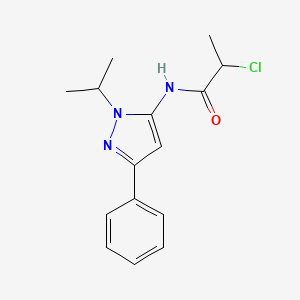

![Benzo[d][1,3]dioxol-5-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2835799.png)

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]ethanesulfonamide](/img/structure/B2835807.png)

![2-(Furan-2-yl)-4-methyl-6-methylsulfanyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyrimidine-5-carboxamide](/img/structure/B2835810.png)